molecular formula C18H15ClN2O B11276980 N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide CAS No. 850349-01-8

N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide

Cat. No.: B11276980
CAS No.: 850349-01-8
M. Wt: 310.8 g/mol
InChI Key: VTNGJFSAOXWZHK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring system substituted with a carboxamide group and a chloromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with 2-methylquinoline-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion to N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-amine.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide involves the inhibition of specific enzymes. It is believed to inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

850349-01-8

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H15ClN2O/c1-11-9-13(19)7-8-16(11)21-18(22)15-10-12(2)20-17-6-4-3-5-14(15)17/h3-10H,1-2H3,(H,21,22)

InChI Key

VTNGJFSAOXWZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C

Origin of Product

United States

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